molecular formula C11H8Br2O B2576094 2,4-Dibromo-1-methoxynaphthalene CAS No. 28768-94-7

2,4-Dibromo-1-methoxynaphthalene

Cat. No.: B2576094
CAS No.: 28768-94-7
M. Wt: 315.992
InChI Key: HNLGVRSNVMKQMJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methoxy group is substituted at the 1 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve selective bromination at the 2 and 4 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-1-methoxynaphthalene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-1-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,4-dibromo-1-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGVRSNVMKQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28768-94-7
Record name 2,4-DIBROMO-1-METHOXYNAPHTHALENE
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